N-(3,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-11-17(2)13-19(12-16)28-23(31)14-29-22-6-4-3-5-21(22)26(25(29)33)30(24(32)15-34-26)20-9-7-18(27)8-10-20/h3-13H,14-15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRKQNUOMXTGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolidine ring, which is known for its diverse biological activities. The presence of the fluorophenyl and dimethylphenyl groups contributes to its potential pharmacological properties.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial and anticancer activities. The following sections detail specific findings related to these activities.
Antimicrobial Activity
- Mechanism of Action : The thiazolidine derivatives have been shown to disrupt bacterial cell wall synthesis and interfere with metabolic pathways in microorganisms.
- Efficacy Against Pathogens :
- In vitro studies demonstrated that certain thiazolidine derivatives exhibited substantial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
- Compounds with structural similarities to this compound have shown minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 3h | S. aureus | 8 |
| 3j | E. faecium | 2 |
Anticancer Activity
- Cell Line Studies : The compound has been evaluated for its anticancer properties using various cancer cell lines including A549 (lung cancer) and Caco-2 (colon cancer) cells.
- Inhibition of Cell Proliferation : Preliminary results indicate that derivatives similar to this compound can inhibit cell proliferation effectively. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for antimicrobial and anticancer activities. The results showed that modifications in the thiazole ring significantly influenced their efficacy against both bacteria and cancer cells .
- HDAC Inhibition : Research on histone deacetylase (HDAC) inhibitors has revealed that compounds with similar scaffolds exhibited potent antitumor activities in xenograft models, suggesting a potential pathway for the anticancer effects of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
